![molecular formula C10H15N3O B1377547 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1376278-48-6](/img/structure/B1377547.png)
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Overview
Description
“2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” is a derivative of pyridazinone, which is a heterocyclic compound . Pyridazinone derivatives contain two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3rd position of the ring . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one”, consists of a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring .
Scientific Research Applications
Pharmacological Applications
Pyridazin-3(2H)-ones are known for their pharmacological significance. They have been studied for various biological activities, including vasodilating activity in the nanomolar range . Compounds like 6-Benzoxazinylpyridazin-3-ones have shown potential for inhibition of PDE3 and positive inotropic activity .
Synthesis and Derivatives
The synthesis of novel derivatives of pyridazin-3(2H)-ones has been a subject of research due to their potential as analgesic, anti-inflammatory, and non-ulcerogenic agents . This suggests that “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” could also be explored for similar applications.
Chemical Synthesis Methods
Research has been conducted on synthetic methods for preparing structures containing fused heterocycles like pyrazines and pyridazines . This indicates that there might be unique synthetic routes applicable to the compound .
Future Directions
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives, they are of significant interest in medicinal chemistry and drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” and its derivatives.
Mechanism of Action
Target of Action
The primary targets of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound acts as a cyclooxygenase-2 inhibitor . It interacts with COX enzymes, specifically inhibiting COX-2, thereby blocking the production of prostaglandins . This results in reduced inflammation and pain signaling .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Pharmacokinetics
This suggests that the compound is well-absorbed in the digestive tract, widely distributed in the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin production results in anti-inflammatory, analgesic, and antipyretic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .
properties
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)5-8-6-11-4-3-9(8)12-13/h5,7,11H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXBSHHCONFBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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